4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from ortho-substituted benzylidenehydrazines, typically starting with 2-fluorobenzaldehyde and hydrazine, which undergo cyclization to form the indazole core. The synthesis methods often involve various reaction conditions optimized for high yield and purity.
4-Bromo-6-fluoro-1H-indazol-3-ol is classified as an indazole derivative, which is a type of nitrogen-containing heterocyclic compound. Its unique structure arises from the incorporation of both bromine and fluorine atoms, which significantly influence its chemical reactivity and biological properties.
The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol can be achieved through several routes:
The reaction conditions must be carefully controlled to optimize yield and minimize by-products. Parameters such as temperature, solvent choice, and reaction time are critical. For larger-scale industrial production, transition metal catalysts like palladium or copper may be employed to enhance reaction efficiency.
The molecular structure of 4-Bromo-6-fluoro-1H-indazol-3-ol features a five-membered ring containing two nitrogen atoms and substituents at the 4 and 6 positions.
Key structural data include:
4-Bromo-6-fluoro-1H-indazol-3-ol can participate in several types of chemical reactions:
Common reagents for these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The choice of conditions significantly affects the outcome and yield of desired products.
The mechanism of action for 4-Bromo-6-fluoro-1H-indazol-3-ol involves its interaction with biological targets through various biochemical pathways.
Notably, this compound has shown interactions with leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The binding to LRRK2 leads to inhibition, impacting cell signaling pathways crucial for neuronal function .
The physical properties include:
Chemical properties include:
Relevant analyses indicate that the presence of bromine and fluorine enhances its reactivity compared to non-halogenated analogs .
4-Bromo-6-fluoro-1H-indazol-3-ol has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: